1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone
Description
The compound 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone is a carbazole-piperazine hybrid featuring a 4-methoxyphenoxy substituent. Carbazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-methoxyphenoxy group may influence electronic and steric properties, modulating target interactions .
Properties
Molecular Formula |
C28H31N3O3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C28H31N3O3/c1-3-31-26-7-5-4-6-24(26)25-18-21(8-13-27(25)31)19-29-14-16-30(17-15-29)28(32)20-34-23-11-9-22(33-2)10-12-23/h4-13,18H,3,14-17,19-20H2,1-2H3 |
InChI Key |
VMXQZWRKVFDITE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: This involves treating 9-ethylcarbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with piperazine and 4-methoxyphenol under suitable conditions to form the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific functional groups, such as the carbonyl group.
Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can lead to the formation of carbazole-3,6-dione.
Scientific Research Applications
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The carbazole moiety is known for its ability to intercalate into DNA, potentially disrupting DNA replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate (1:1)
- Molecular Formula : C₂₉H₃₀ClN₃O₆
- Key Differences: Substituent: 4-Chlorophenoxy vs. 4-methoxyphenoxy. Additional Group: Oxalate counterion (enhances crystallinity and solubility). Molecular Weight: 552.024 g/mol (vs. ~505 g/mol for the main compound, estimated).
Carbazole Derivatives with Heterocyclic Linkers
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Molecular Formula : C₁₈H₁₆N₄O₂
- Key Differences: Linker: 1,3,4-Oxadiazole ring replaces the piperazine-ethanone chain. Biological Activity: Exhibits antimicrobial activity (e.g., against S. aureus and E. coli), attributed to the oxadiazole’s electron-deficient nature enhancing interactions with microbial enzymes .
Tetrahydrocarbazole-Based Analogues
2-(4-Ethylpiperazin-1-yl)-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- Molecular Formula : C₂₂H₂₉N₃O
- Key Differences :
- Core Structure : Tetrahydrocarbazole (partially saturated carbazole) vs. fully aromatic carbazole.
- Substituent : 3-Methyl group on the tetrahydrocarbazole.
- The ethylpiperazine group retains hydrogen-bonding capacity .
Carbazole-Phenoxy Hybrids with Alkyl Linkers
1-(4-(4-(9H-Carbazol-9-yl)butoxy)phenyl)ethanone
- Synthetic Route: Williamson ether synthesis using 9-(4-chlorobutyl)-9H-carbazole and p-hydroxyacetophenone .
- Key Differences: Linker: Butyl chain instead of piperazine-ethanone. Substituent: Acetophenone group at the para position.
Physicochemical and Pharmacokinetic Comparisons
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